molecular formula C12H12N2O B13930110 2-Methoxy-5-(4-methylphenyl)pyrimidine

2-Methoxy-5-(4-methylphenyl)pyrimidine

Cat. No.: B13930110
M. Wt: 200.24 g/mol
InChI Key: HRAKEZCURWMLHT-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methylphenyl)pyrimidine is an organic compound with the molecular formula C12H13N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylphenyl)pyrimidine typically involves the reaction of 4-methylphenylamine with methoxy-substituted pyrimidine derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methoxy-5-(4-methylphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methylpyrimidin-4-ol
  • N-(4-(2-Methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide
  • (2-Methoxybenzylidene)pyrimidin-2-ylamine

Uniqueness

2-Methoxy-5-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methoxy-5-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-13-12(15-2)14-8-11/h3-8H,1-2H3

InChI Key

HRAKEZCURWMLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)OC

Origin of Product

United States

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